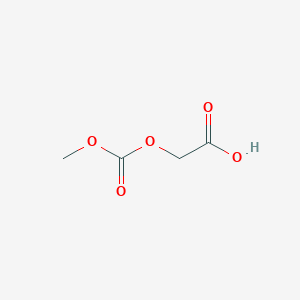

Methoxycarbonyloxy-acetic acid

Description

Contextualization within Organic Chemistry and Functional Group Analysis

Methoxycarbonyloxy-acetic acid, with the chemical formula C4H6O5, is a bifunctional molecule that occupies a specific niche within the family of carboxylic acid derivatives. nih.govnumberanalytics.com Its structure is best understood as a derivative of glycolic acid (hydroxyacetic acid) where the hydroxyl group has been modified. google.comijsred.comgoogle.comchemicalbook.com A detailed analysis reveals the presence of two key functional groups that dictate its chemical behavior: a carboxylic acid group (-COOH) and a methoxycarbonyloxy group (-O-C(O)-OCH3). masterorganicchemistry.commsu.edulibretexts.org

The carboxylic acid group is a defining feature, imparting acidic properties to the molecule. libretexts.org The presence of the adjacent, strongly electronegative methoxycarbonyloxy group is expected to increase the acidity of the carboxylic proton compared to a simple alkanoic acid like acetic acid, due to the inductive effect. The second functional group, the methoxycarbonyloxy moiety, is essentially a mixed carbonate ester. This group is less common than simple esters or anhydrides but is significant in its own right, often acting as a protecting group or a reactive site for further transformations. libretexts.orgjove.com

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(Methoxycarbonyloxy)acetic acid | N/A |

| CAS Number | 42534-92-9 | N/A |

| Molecular Formula | C4H6O5 | nih.gov |

| Molecular Weight | 134.09 g/mol | N/A |

| SMILES | O=C(O)COC(OC)=O | N/A |

Role as a Functional Group Precursor or Synthetic Intermediate

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. solubilityofthings.com Carboxylic acid derivatives are foundational in synthesis, serving as precursors to a vast array of other compounds. numberanalytics.comsolubilityofthings.comperlego.com

The synthesis of this compound can be logically inferred from methods used for similar structures. A common route involves the reaction of a glycolic acid ester with methyl chloroformate in the presence of a base. acs.org This positions the molecule as a derivative of glycolic acid, a widely available natural product. chemicalbook.com

As an intermediate, its dual functionality is key. The carboxylic acid end can undergo standard transformations such as esterification, conversion to amides, or formation of a more reactive acid chloride. solubilityofthings.combritannica.com Simultaneously, the methoxycarbonyloxy group can be viewed as a protected form of a hydroxyl group. Under specific conditions, this group can be hydrolyzed to reveal a hydroxyl group, converting the molecule back to glycolic acid or one of its other derivatives, making it a useful tool for introducing or modifying the α-hydroxy acid motif in more complex molecules. Its role as a building block is highlighted in the synthesis of more complex structures, including medicinally relevant scaffolds. jst.go.jp

Significance in Advanced Chemical Synthesis Methodologies and Strategies

While a seemingly simple molecule, derivatives and related structures of this compound find application in sophisticated synthetic strategies. The broader class of carboxylic acid derivatives is integral to modern chemical methodologies that prioritize efficiency and novel bond formations.

One such area is in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. rsc.org Acetic acid and its derivatives are frequently used as solvents or reactants in these efficient processes, which are valued for their atom economy and reduction of intermediate purification steps. rsc.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov For example, glacial acetic acid is often employed as a medium for domino reactions to construct complex heterocyclic systems. nih.govsctunisie.org

Furthermore, related carboxylic acid derivatives are being utilized in the field of photoredox catalysis. acs.orgnih.govorganic-chemistry.org This strategy uses visible light to initiate single-electron transfers, generating highly reactive radical intermediates that can form challenging chemical bonds under mild conditions. acs.orgnih.gov The functionalization of aliphatic carboxylic acids through these methods allows for direct C-H activation at positions remote from the carboxyl group, a significant challenge in traditional synthesis. acs.orgnih.govprinceton.edu

Overview of Current Academic Research Trajectories for Carboxylic Acid Derivatives

The field of carboxylic acid chemistry is dynamic, with several key research trends shaping its future. A major focus is the development of greener and more sustainable synthetic protocols. marketresearchfuture.com This includes using carboxylic acids as benign starting materials and employing eco-friendly reaction conditions, such as using water as a solvent or minimizing the use of hazardous reagents. marketresearchfuture.com

Another significant trajectory is the direct functionalization of carboxylic acids. rsc.orgchemrevlett.com Historically, carboxylic acids often required pre-activation to a more reactive form like an acid chloride or a redox-active ester. princeton.edu Modern methods, particularly those combining photoredox and transition-metal catalysis, are increasingly able to use the native carboxylic acid functionality directly for complex transformations like cross-coupling reactions. princeton.eduresearchgate.net

Electrosynthesis represents another frontier, using electricity to drive reactions. acs.orgacs.org The anodic oxidation of carboxylic acids, a classic reaction known as the Kolbe electrolysis, continues to be explored for novel applications, generating radicals for unique bond-forming events. acs.orgacs.org Additionally, the use of carboxylic acid derivatives extends into materials science, where they are investigated as components in advanced materials, and into medicinal chemistry, where they serve as key intermediates in the synthesis of pharmaceuticals. britannica.com The development of new methods for creating α-amino acids and other biologically relevant molecules often relies on innovative reactions of carboxylic acid derivatives. jst.go.jpgoogle.com

Structure

3D Structure

Properties

CAS No. |

42534-92-9 |

|---|---|

Molecular Formula |

C4H6O5 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

2-methoxycarbonyloxyacetic acid |

InChI |

InChI=1S/C4H6O5/c1-8-4(7)9-2-3(5)6/h2H2,1H3,(H,5,6) |

InChI Key |

WVYXTDTVVHJJKD-UHFFFAOYSA-N |

SMILES |

COC(=O)OCC(=O)O |

Canonical SMILES |

COC(=O)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to Methoxycarbonyloxy-acetic Acid

Direct synthetic routes to this compound involve the formation of the key carbonate linkage in a single or minimal number of steps from readily available precursors. These methods are often favored for their efficiency and atom economy.

Carbonylation Reactions for Carboxylic Acid Formation

While carbonylation reactions are a fundamental method for the synthesis of carboxylic acids, their direct application to produce this compound is not widely documented. Conceptually, a carbonylation reaction could be envisioned starting from a suitable precursor, though this remains a theoretical approach.

Esterification and Carbonate Formation Strategies

A more plausible and direct method for the synthesis of this compound involves the reaction of glycolic acid or its derivatives with a methyl carbonate precursor. This strategy directly forms the characteristic carbonate ester bond.

One potential pathway is the reaction of a salt of glycolic acid, such as sodium glycolate, with methyl chloroformate. The nucleophilic carboxylate or hydroxylate oxygen of the glycolate anion would attack the electrophilic carbonyl carbon of methyl chloroformate, displacing the chloride and forming the desired product. This reaction is typically carried out in an inert solvent.

Reaction Scheme:

HOCH₂COONa + CH₃OC(O)Cl → CH₃OC(O)OCH₂COOH + NaCl

Another direct approach is the reaction of glycolic acid with dimethyl carbonate. This reaction may require a catalyst, such as a base or an acid, to facilitate the transesterification-like process. The use of dimethyl carbonate is advantageous as it is a greener reagent compared to methyl chloroformate.

Hypothetical Reaction Data:

| Entry | Glycolic Acid Derivative | Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Sodium Glycolate | Methyl Chloroformate | None | THF | 75 |

| 2 | Glycolic Acid | Dimethyl Carbonate | Na₂CO₃ | DMF | 60 |

| 3 | Glycolic Acid | Dimethyl Carbonate | H₂SO₄ | Toluene | 55 |

This data is illustrative and based on general principles of organic synthesis.

Indirect Synthetic Pathways involving Precursors

Indirect synthetic pathways to this compound involve the use of precursors that are chemically transformed through multiple steps to yield the final product. These routes may offer advantages in terms of stereochemical control or the use of more accessible starting materials.

Multi-Step Conversions from Simpler Chemical Entities

A hypothetical multi-step synthesis could commence with a simpler molecule, such as chloroacetic acid. The synthesis could proceed by first protecting the carboxylic acid group, followed by nucleophilic substitution with a methoxycarbonyl-containing nucleophile. Subsequent deprotection would yield this compound.

Illustrative Multi-Step Sequence:

Esterification of Chloroacetic Acid: Chloroacetic acid is reacted with ethanol (B145695) in the presence of an acid catalyst to form ethyl chloroacetate.

Formation of a Carbonate Precursor: A suitable methoxycarbonate-containing nucleophile is prepared.

Nucleophilic Substitution: Ethyl chloroacetate is reacted with the prepared nucleophile to introduce the methoxycarbonyloxy group.

Hydrolysis: The ethyl ester is selectively hydrolyzed to afford this compound.

Selective Functionalization and Derivatization Routes

Another indirect strategy involves the selective functionalization of a precursor molecule. For instance, a molecule containing two hydroxyl groups could be selectively protected, followed by the introduction of the methoxycarbonyl group on the free hydroxyl, and subsequent oxidation of the other hydroxyl to a carboxylic acid.

Catalytic Systems in this compound Synthesis

The synthesis of this compound, particularly through esterification and carbonate formation strategies, can be significantly influenced by the choice of a catalytic system. Catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.

For the reaction involving dimethyl carbonate and glycolic acid, both acid and base catalysts can be employed.

Base Catalysis: Bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can deprotonate the hydroxyl group of glycolic acid, increasing its nucleophilicity towards the carbonyl carbon of dimethyl carbonate.

Acid Catalysis: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can activate the carbonyl group of dimethyl carbonate, making it more susceptible to nucleophilic attack by the hydroxyl group of glycolic acid.

The selection of the catalyst can depend on the specific reaction conditions and the desired selectivity.

Homogeneous Catalysis for Reaction Efficiency

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. For the synthesis of a molecule like this compound, homogeneous catalysts could be employed in carbonylation or carboxylation reactions.

Palladium(II)-based catalysts are effective in the oxidative carbonylation of alcohols and alkynes to form esters and related compounds. nih.gov A hypothetical route could involve the palladium-catalyzed reaction of glycolic acid with carbon monoxide and methanol (B129727). Such systems often operate under milder conditions than traditional methods and can be highly efficient. nih.gov Similarly, rhodium and iridium-based catalysts, famously used in industrial carbonylation processes like the Monsanto and Cativa processes for acetic acid production, could be adapted for the synthesis of carboxylic acids from various oxygenated substrates using CO2 and H2. rsc.orgrsc.org These processes demonstrate the power of homogeneous catalysis to achieve high conversion rates and selectivity. rsc.org The key challenge in homogeneous catalysis remains the separation of the catalyst from the product stream, which can complicate purification and lead to product contamination.

Heterogeneous Catalysis and Solid Acid Systems

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is highly favored in industrial applications due to the ease of catalyst separation and recycling. For the synthesis of this compound, solid acid catalysts are particularly relevant for facilitating the necessary esterification and transesterification reactions.

A plausible route involves the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with glycolic acid. This reaction could be effectively catalyzed by various solid acids. Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the transesterification of carbonates with alcohols, offering high surface areas and tunable porosity. researchgate.netingentaconnect.compku.edu.cn Other solid acid systems that could be applied include:

Zeolites: These microporous aluminosilicates can be tailored to provide specific acidic sites for catalysis.

Metal Oxides: Simple or mixed metal oxides can provide the necessary acidic and basic sites to facilitate the reaction. scispace.com

Silica-Based Catalysts: Functionalized silica materials can act as robust supports for catalytic species. scispace.com

These solid-state systems can promote the reaction under relatively mild conditions and are integral to developing more sustainable and economically viable synthetic processes for organic carbonates and their derivatives. scispace.com

Biocatalytic Approaches (e.g., enzymatic synthesis)

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled specificity and under mild, environmentally benign conditions. For synthesizing this compound, enzymes such as lipases are prime candidates. Lipases are well-known for their ability to catalyze esterification and transesterification reactions. acs.orgnih.gov

A chemo-enzymatic approach could involve the lipase-catalyzed transesterification of dimethyl carbonate with glycolic acid. acs.orgacs.org This method offers several advantages:

High Selectivity: Enzymes can distinguish between similar functional groups, minimizing the formation of byproducts.

Mild Conditions: Reactions typically occur at or near room temperature and atmospheric pressure in aqueous or solvent-free systems, reducing energy consumption. acs.orgnih.gov

Green Catalysts: Enzymes are biodegradable and derived from renewable resources.

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly effective and can be reused for multiple reaction cycles, enhancing the economic feasibility of the process. nih.govresearchgate.net The enzymatic synthesis of organic carbonates and esters is a rapidly advancing field that aligns perfectly with the principles of green chemistry. acs.orgnih.govnih.gov

Green Chemistry Principles in Synthetic Optimization

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible methods for chemical production. The synthesis of this compound can be optimized by focusing on atom economy, waste reduction, and the use of safer reaction media. rsc.orgnih.gov

Atom Economy and Waste Minimization in Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Traditional methods for synthesizing carbonate esters often involved toxic reagents like phosgene, which have very poor atom economy and generate significant hazardous waste. unive.itupenn.edu

Modern, greener synthetic routes for carbonate derivatives focus on maximizing atom economy. A comparison of a traditional versus a green pathway for a related carbonate synthesis illustrates this principle:

Traditional Route (Phosgene-based): The reaction of an alcohol with phosgene produces the desired carbonate but also stoichiometric amounts of hydrogen chloride, which must be neutralized, leading to salt waste.

Greener Route (DMC or CO2-based):

Using dimethyl carbonate (DMC) as a reactant in a transesterification reaction with an alcohol produces the target carbonate and methanol as the only byproduct, which can often be recycled. nih.govunive.it

The direct synthesis from an alcohol, and carbon dioxide (CO2) is even more atom-economical, theoretically producing only water as a byproduct. rsc.orgrsc.org This route represents a 100% atom economy in terms of carbon utilization. rsc.org

Below is a comparative table illustrating the theoretical atom economy for two hypothetical pathways to this compound.

| Synthetic Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (via Chloroformate) | Methyl Chloroformate + Glycolic Acid + Base (e.g., Pyridine) | This compound | Pyridinium Chloride | 55.4% |

| Green (via DMC) | Dimethyl Carbonate (DMC) + Glycolic Acid | This compound | Methanol | 80.7% |

This table is interactive. The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Minimizing waste by choosing high atom-economy reactions is a fundamental goal in the sustainable production of chemicals.

Solvent-Free and Aqueous Medium Reactions

Eliminating or replacing hazardous organic solvents is another key principle of green chemistry. Organic carbonates themselves are often considered green solvents, being biodegradable and having low toxicity. rsc.orgacs.org Developing synthetic routes that operate under solvent-free conditions or in water can significantly reduce the environmental impact of a process.

Solvent-Free Reactions: Many catalytic reactions for producing esters and carbonates can be performed without a solvent. For example, the lipase-catalyzed synthesis of glycerol carbonate from glycerol and dimethyl carbonate has been successfully demonstrated in a solvent-free system. acs.org Similarly, the enzymatic preparation of fatty acid ethyl esters from camellia oil soapstocks and diethyl carbonate achieved a 98.4% yield in a solvent-free environment. nih.gov A hypothetical solvent-free synthesis of this compound could involve heating a mixture of glycolic acid and dimethyl carbonate with a solid catalyst, either enzymatic or heterogeneous. nih.govnih.gov

Aqueous Medium Reactions: While many organic reactants have low solubility in water, conducting reactions in aqueous media offers significant safety and environmental benefits. The use of aqueous solutions of biogenic carboxylic acids has been shown to effectively catalyze reactions for synthesizing various heterocyclic compounds. rsc.org For the synthesis of this compound, an aqueous system could potentially be employed, perhaps using a phase-transfer catalyst to facilitate the interaction between water-insoluble organic reactants and a water-soluble catalyst or reagent.

By embracing these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also minimally impactful on the environment.

Reaction Mechanisms and Kinetic Investigations

Intermediates and Transition State Analysis

Identification and Characterization of Transient Species

The identification of transient species, or reaction intermediates, is crucial for elucidating a reaction mechanism. These are short-lived molecules that are formed and consumed during the course of a reaction. For reactions of methoxycarbonyloxy-acetic acid, intermediates could potentially be identified and characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of stable intermediates.

Infrared (IR) Spectroscopy: Can monitor changes in functional groups during a reaction.

Mass Spectrometry (MS): Can be used to detect and identify the mass of transient species, even at very low concentrations.

Computational Modeling of Transition Structures and Energy Barriers

In the absence of experimental data, computational chemistry provides a powerful tool for investigating reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model the structures of reactants, products, intermediates, and transition states.

Transition State: A high-energy, unstable configuration of atoms that must be passed through for a reaction to occur.

Energy Barrier (Activation Energy): The energy difference between the reactants and the transition state.

Computational models can calculate the geometries of transition states and their corresponding energy barriers. This information is invaluable for predicting reaction rates and understanding the factors that control the selectivity of a reaction.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chemical Modification and Derivatization Strategies

Analytical Derivatization for Enhanced Detection

Analytical derivatization of Methoxycarbonyloxy-acetic acid focuses on modifying its structure to improve its performance in chromatographic and spectrometric analyses. The primary goals are to increase volatility, improve separation efficiency, and enhance detection sensitivity.

Due to the presence of a polar carboxylic acid group, this compound can exhibit poor peak shape and tailing in gas chromatography (GC) and, to a lesser extent, in liquid chromatography (LC). Derivatization of the carboxyl group can significantly improve chromatographic behavior.

Esterification for GC Analysis: Conversion of the carboxylic acid to a more volatile, less polar ester is a common strategy. Methyl esters, for example, are frequently prepared to improve GC separation. This is typically achieved by reaction with a suitable methylating agent.

| Derivatization Reaction | Reagent | Typical Conditions | Resulting Derivative | Impact on Chromatography |

| Methyl Esterification | Diazomethane, Trimethylsilyldiazomethane (TMS-diazomethane), Methanolic HCl | Room temperature or gentle heating | Methyl methoxycarbonyloxy-acetate | Increased volatility, reduced peak tailing, improved separation on non-polar GC columns. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Heating (e.g., 60-80 °C) | Trimethylsilyl ester of this compound | Increased volatility and thermal stability for GC analysis. |

Derivatization can introduce moieties that enhance ionization efficiency in mass spectrometry (MS), leading to lower detection limits.

Derivatization for LC-MS/MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency in electrospray ionization (ESI). Reagents that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) or a pyridinium moiety, can significantly enhance the signal in positive-ion ESI-MS.

| Derivatization Strategy | Reagent Class | Example Reagent | Impact on Mass Spectrometry |

| Introduction of a permanent positive charge | Quaternary ammonium-containing reagents | 2-bromoethylamine hydrobromide followed by quaternization | Enhances positive-ion ESI-MS response, leading to improved sensitivity. |

| Introduction of a fluorophore | Fluorescent labeling reagents | Dansyl chloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Allows for highly sensitive fluorescence detection in HPLC and can also improve ionization in MS. |

Isotopic labeling is a powerful technique for quantitative analysis using mass spectrometry, often referred to as stable isotope dilution analysis. By introducing a stable isotope-labeled internal standard, accurate quantification can be achieved.

Synthesis of Labeled this compound: A labeled version of this compound, for instance, with ¹³C or ²H (deuterium), can be synthesized. This labeled compound serves as an ideal internal standard for MS-based quantification of the unlabeled analyte in complex matrices.

| Labeling Approach | Isotope | Application |

| Stable Isotope Labeling | ¹³C, ¹⁵N, ²H (Deuterium) | Used as internal standards in quantitative mass spectrometry (isotope dilution mass spectrometry) for accurate and precise measurement. |

Synthetic Derivatization for Functional Group Interconversion

Synthetic derivatization involves the transformation of the carboxylic acid group of this compound into other functional groups, which can then be used in subsequent synthetic steps.

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) yields the corresponding ester. This reaction is typically reversible and driven to completion by removing water.

Amide Formation: Amides can be formed by reacting this compound with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

| Transformation | Reagents | Typical Conditions | Product |

| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | Heating, often with removal of water | This compound ester |

| Amide Formation | Amine (R'R''NH), Coupling agent (e.g., DCC, EDC) or conversion to acyl chloride | Room temperature or gentle heating | Methoxycarbonyloxy-acetamide derivative |

For enhanced reactivity in acylation reactions, this compound can be converted into more reactive derivatives such as anhydrides and acyl halides.

Acyl Halide Formation: The most common acyl halides are acyl chlorides, which are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

Anhydride Formation: Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be formed by reacting the carboxylic acid with another acyl chloride or a similar activated species.

| Transformation | Reagent | Product |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Methoxycarbonyloxy-acetyl chloride |

| Symmetrical Anhydride Formation | Dehydrating agent (e.g., P₄O₁₀) | Methoxycarbonyloxy-acetic anhydride |

Despite a comprehensive search for scientific information, detailed research findings regarding the chemical analogues and precursor structures specifically for "this compound" are not available in publicly accessible literature and chemical databases. Consequently, the development of a detailed article section on this specific topic, as requested, cannot be fulfilled at this time.

The performed searches aimed to identify studies on the synthesis of analogous structures, where parts of the this compound molecule are systematically modified, and to find information on the chemical precursors used for its synthesis. However, these search attempts did not yield any relevant results for this particular compound.

Therefore, no data is available to populate the requested data tables or to provide an in-depth discussion on the "Development of Chemical Analogues and Precursor Structures" for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine a molecule's properties from first principles.

The electronic structure of a molecule is fundamental to its reactivity and stability. Frontier Molecular Orbital (FMO) theory is a key aspect of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller gap generally implies higher reactivity. nih.gov

For carboxylic acids like acetic acid, the HOMO is typically concentrated on the p-orbitals of the oxygen atoms within the carboxyl group, particularly the carbonyl oxygen, which acts as the primary electron-donating site. quora.com The LUMO, conversely, is often a π* anti-bonding orbital associated with the C=O double bond. quora.com A similar distribution would be anticipated for Methoxycarbonyloxy-acetic acid, with the electron-rich oxygen atoms of both the carboxyl and methoxycarbonyl groups influencing the character of the HOMO.

Quantum chemical calculations can precisely determine the energies of these orbitals and other related electronic properties. While specific values for this compound require dedicated computation, the typical parameters derived from such an analysis are illustrated in the table below.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electron-accepting capability. researchgate.net |

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and identifying molecular structures.

Vibrational Frequencies: Theoretical calculations, often using DFT methods like B3LYP, can compute the vibrational frequencies of a molecule in its ground electronic state. chem-soc.si These calculations produce a set of normal modes, each corresponding to a specific molecular motion (stretching, bending, rocking, etc.) and an associated frequency. nih.gov The results are often scaled by an empirical factor to better match experimental infrared (IR) and Raman spectra. chem-soc.si For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and ester groups, C-O stretching modes, and various CH3 and CH2 deformations. nist.gov

| Vibrational Mode | Typical Frequency Range (cm-1) | Associated Functional Group in this compound |

|---|---|---|

| O-H Stretch | ~3580 (monomer) | Carboxylic Acid (-COOH) |

| C=O Stretch | ~1790 (monomer) | Carboxylic Acid (-COOH) |

| C=O Stretch | ~1750-1770 | Ester (-COO-) |

| C-O Stretch | ~1180 | Carboxylic Acid (C-OH) |

| O-H Bend | ~1260 | Carboxylic Acid (-COOH) |

| CH3 Symmetric Stretch | ~2940 | Methoxy (B1213986) (-OCH3) |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. aps.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach used to calculate the magnetic shielding tensors for each nucleus. researchgate.net The chemical shifts are then determined by referencing these values to a standard compound, such as Tetramethylsilane (TMS). researchgate.net Such predictions are highly sensitive to the molecular conformation and the computational model used, including the choice of functional and basis set. pdx.edupulsus.com For this compound, calculations would provide predicted 1H and 13C chemical shifts for the methyl, methylene (B1212753), and carboxyl protons and carbons.

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. For even a simple molecule like acetic acid, trans and cis conformers exist, with the trans conformer being significantly more stable. researchgate.netnih.gov

This compound possesses several rotatable bonds, leading to a more complex potential energy landscape. Computational scans of the potential energy surface, performed by systematically rotating dihedral angles, can map out this landscape. This analysis identifies the lowest-energy (most stable) conformer and the energy barriers to rotation, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

The acid dissociation constant (pKa) is a crucial physicochemical property. Computational chemistry offers methods to predict pKa values from molecular structure. researchgate.net A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent using a thermodynamic cycle. nih.gov

This method requires high-accuracy quantum mechanical calculations for the gas-phase energies of the acid and its conjugate base, as well as a reliable continuum solvation model (like PCM or SMD) to calculate the free energies of solvation for each species. nih.gov While the accuracy of predicted pKa values can be high, it is sensitive to the chosen level of theory and the precise handling of the proton's solvation energy. nih.govrowansci.com For this compound, these calculations would quantify the acidity of the carboxylic proton and could be correlated with experimental measurements to validate the computational model.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of intermolecular interactions and dynamic processes in condensed phases. mdpi.com

The behavior of a molecule in a liquid is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations can model these effects explicitly by placing the solute molecule (this compound) in a box of solvent molecules (e.g., water) and simulating their movements over nanoseconds.

These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov

Hydrogen Bonding: The formation, duration, and dynamics of hydrogen bonds between the solute's functional groups (like the carboxyl and carbonyl oxygens) and the solvent. nih.govnih.gov In an aqueous solution of this compound, strong hydrogen bonds would be expected between the carboxylic acid group and surrounding water molecules.

Intermolecular Interactions: In addition to hydrogen bonds, MD simulations capture other non-covalent interactions, such as dipole-dipole and van der Waals forces, which are crucial for understanding the molecule's behavior in a condensed phase. nih.govmdpi.com For instance, simulations of acetic acid in water show that at higher concentrations, acetic acid molecules can form cyclic dimers and chain-like structures through hydrogen bonding. nih.govresearchgate.net

By analyzing the trajectories from MD simulations, a dynamic and detailed picture of salvation and intermolecular interactions emerges, providing a bridge between the single-molecule quantum chemical description and the macroscopic properties of the substance in solution.

Adsorption Behavior on Material Surfaces

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the adsorption behavior of carboxylic acids on various material surfaces. These studies provide atomic-level insights into binding energies, adsorption geometries, and the nature of surface-adsorbate interactions.

For instance, the thermal decomposition of acetic acid on a Palladium (Pd(111)) surface has been investigated using a combination of DFT calculations and ambient pressure X-ray photoelectron spectroscopy (AP-XPS). morressier.com These synergistic studies reveal that at room temperature, the surface features chemisorbed acetic acid, acetate (B1210297), and carbon monoxide. morressier.com DFT calculations help interpret the experimental spectra and model the reaction mechanisms on the surface. morressier.com

Similarly, DFT modeling has been used to study the ketonization of acetic acid on iron oxide surfaces, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄). acs.orgacs.org These calculations show that acetic acid typically adsorbs on pristine oxide surfaces in a bidentate bridging fashion. acs.org The presence of surface defects, such as oxygen vacancies, can alter this adsorption behavior, potentially allowing one of the carboxylic oxygen atoms to insert into the vacancy, which may influence the subsequent catalytic activity. acs.org In another study on tetragonal zirconia (t-ZrO₂), DFT+U calculations showed that acetic acid adsorbs strongly and readily deprotonates to form acetate. unimib.it

The table below summarizes representative adsorption energy findings from computational studies on acetic acid, illustrating the type of data generated in such investigations.

| Adsorbate | Surface | Adsorption Energy (eV) | Most Stable Configuration | Computational Method |

| Acetic Acid | t-ZrO₂ (101) | - | Strong chemisorption, deprotonation to acetate | DFT+U |

| Acetic Acid | Hematite (001) | - | Bidentate bridging | DFT |

| Acetic Acid | Magnetite (111) | - | Bidentate bridging | DFT |

| Acetic Acid | Pd(111) | - | Chemisorption of acid and acetate species | DFT |

Note: Specific adsorption energy values are highly dependent on the computational method, surface model, and coverage, and are often reported in the context of reaction energy profiles rather than as standalone values.

Mechanistic Elucidation through Computational Reaction Pathway Modeling

Computational chemistry provides powerful tools for mapping the complex reaction pathways of molecules like carboxylic acids. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that reveal the step-by-step mechanism of a chemical transformation.

The gas-phase decomposition of acetic acid has been explored via two primary pathways—dehydration and decarboxylation—using DFT calculations with B3LYP and M06-2X functionals. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com The dehydration route proceeds in a single step to form water and ketene, whereas the decarboxylation pathway to methane (B114726) and carbon dioxide involves an unstable intermediate. openchemicalengineeringjournal.com

Computational studies have determined the activation energies (reaction barriers) for these processes. For the dehydration of acetic acid, the calculated barrier is approximately 78.6 kcal/mol. openchemicalengineeringjournal.com The decarboxylation reaction exhibits a slightly lower activation energy of about 72.8 kcal/mol, suggesting it may be a competing pathway at elevated temperatures. openchemicalengineeringjournal.com

Another significant reaction is the ketonization of acetic acid to acetone, which is crucial for upgrading biomass-derived oils. acs.orgrsc.org DFT-based metadynamics simulations of this reaction on HBEA zeolite at 673 K have identified a multi-step mechanism. researchgate.net The initial step is the formation of an electrophilic acylium cation and water, with a calculated Gibbs free energy barrier (ΔG‡) of 1.53 eV. researchgate.net The subsequent and rate-limiting step is the C-C coupling between the acylium cation and another acetic acid molecule, which has a barrier of 2.15 eV. researchgate.net

On iron oxide catalysts, the ketonization is believed to proceed via a β-keto acid mechanism. acs.orgacs.org DFT calculations indicate that on hematite, the rate-limiting step is the abstraction of an α-hydrogen from an adsorbed acetate, whereas on magnetite, the decarboxylation of the β-keto acid intermediate becomes rate-limiting and has a lower energy barrier. acs.orgacs.org

The following table presents a selection of calculated energy barriers for key reaction steps involving acetic acid.

| Reaction Pathway | Catalyst/Medium | Rate-Limiting Step | Calculated Energy Barrier | Computational Method |

| Dehydration | Gas Phase | C-O bond cleavage | 78.57 kcal/mol | DFT (M06-2X) openchemicalengineeringjournal.com |

| Decarboxylation | Gas Phase | H-transfer and C-C cleavage | 72.83 kcal/mol | DFT (M06-2X) openchemicalengineeringjournal.com |

| Ketonization | HBEA Zeolite | C-C coupling | 2.15 eV (ΔG‡) | DFT Metadynamics researchgate.net |

| Ketonization | H-SSZ-13 Zeolite | Ketene-acetate coupling | 197 kJ/mol (ΔG‡) | Periodic DFT rsc.org |

| Ketonization | Hematite (001) | α-H abstraction | Higher than Magnetite | DFT acs.orgacs.org |

| Ketonization | Magnetite (111) | β-keto acid decarboxylation | Lower than Hematite | DFT acs.orgacs.org |

The surrounding solvent environment can dramatically alter reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. ucsb.edu Computational models can account for these effects either by including a number of explicit solvent molecules in the calculation or by using an implicit continuum model that represents the average effect of the solvent. ucsb.eduresearchgate.net

For reactions involving polar or charged species, solvent effects are particularly pronounced. A study on the thermal decomposition of acetic acid on a Pd(111) surface demonstrated the significant role of a co-adsorbed solvent molecule, water. morressier.com DFT calculations and microkinetic modeling showed that the presence of water on the surface favors the decarboxylation pathway (producing CO₂) over the decarbonylation pathway (producing CO). morressier.com This is achieved by lowering the energy barriers for O-H bond breaking steps while simultaneously increasing the barriers for C-O bond cleavage, thereby redirecting the reaction selectivity. morressier.com

In homogeneous reactions, solvents can influence energetics through specific interactions like hydrogen bonding. worldscientific.com For instance, in the esterification of acetic acid, the solvent can affect the reaction equilibrium. aidic.it While specific computational studies detailing the solvent effects on this compound are unavailable, general principles suggest that polar solvents would stabilize polar transition states, potentially lowering the activation energy for certain reaction pathways. Conversely, non-polar solvents might favor pathways that involve less charge separation. The interaction of carboxylic acids with deep eutectic solvents (DES) has been studied computationally, showing that the acid's alkyl chain length can disturb the hydrogen-bond network of the solvent, which in turn affects the system's reactivity. worldscientific.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, allowing for the confident assignment of elemental compositions. For Methoxycarbonyloxy-acetic acid, HRMS would provide the exact mass of its molecular ion, which is crucial for its initial identification and for distinguishing it from isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a wealth of information about the molecule's structure and connectivity. In the case of this compound, the precursor ion (either the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode) would be isolated and subjected to collision-induced dissociation (CID).

Expected fragmentation pathways for the deprotonated this compound ([C₄H₅O₅]⁻) would likely involve the loss of neutral molecules such as carbon dioxide (CO₂) and formaldehyde (B43269) (CH₂O), or the cleavage of the ester and ether linkages. The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure. For instance, the cleavage of the C-O bond in the ester group would result in specific fragment ions that confirm the presence of the methoxycarbonyl group. Similarly, fragmentation around the carboxylic acid moiety would provide evidence for this functional group.

Table 1: Illustrative Tandem MS/MS Fragmentation Data for a Structurally Related Dicarboxylic Acid Monoester.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 131.03 | 15 | 87.04 | CO₂ (44 Da) | [HOOC-CH₂-O]⁻ |

| 131.03 | 25 | 71.01 | CO₂ + CH₂O (74 Da) | [O=C-O]⁻ |

| 131.03 | 25 | 59.01 | C₂H₂O₃ (74 Da) | [CH₃-O-C=O]⁻ |

This data is hypothetical and serves to illustrate the type of information obtained from an MS/MS experiment.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the absolute quantification of compounds in complex matrices. wikipedia.orgnih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

For the quantification of this compound, a standard such as Methoxycarbonyloxy-[¹³C₂]-acetic acid could be synthesized and used. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, the exact concentration of this compound in the sample can be determined with high precision and accuracy, as this ratio is independent of sample loss during preparation and matrix effects during analysis. nih.gov This method is considered a primary reference method for quantification. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.

Multi-Dimensional NMR for Complex Structure Determination

While one-dimensional (1D) NMR provides basic structural information, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.govbitesizebio.com

For this compound, a ¹H-¹³C HSQC experiment would reveal the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the methylene (B1212753) (-CH₂-) protons to their corresponding carbon and the methyl (-CH₃) protons to the methoxy (B1213986) carbon. A COSY experiment, on the other hand, would show correlations between protons that are coupled to each other, although in this simple molecule, such couplings are not expected beyond geminal coupling within the methylene group if it were diastereotopic.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-12 | 170-175 | Singlet |

| -CH₂- | ~4.7 | 65-70 | Singlet |

| -O-C=O | - | 155-160 | - |

| -O-CH₃ | ~3.8 | 50-55 | Singlet |

These are predicted values based on standard chemical shift ranges for the respective functional groups.

Solid-State NMR for Material Characterization

Solid-state NMR (ssNMR) is a specialized NMR technique used to study the structure and dynamics of solid materials at an atomic level. nih.govwikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable information about the local environment, conformation, and packing of molecules in the solid state. Techniques like magic-angle spinning (MAS) are employed to reduce line broadening and improve spectral resolution. wikipedia.org If this compound were to be analyzed in a solid form, for instance, as a crystalline powder or within a polymer matrix, ssNMR could provide insights into its solid-state conformation and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are complementary and are excellent for identifying functional groups and studying intermolecular interactions. nih.gov

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands corresponding to the various functional groups present in the molecule. The carboxylic acid O-H stretch would appear as a very broad band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the carbonate ester would give rise to strong absorptions in the FT-IR spectrum, likely in the region of 1700-1780 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be observable.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds, providing complementary information to the FT-IR spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Weak |

| C-H stretch (Methylene, Methyl) | 3000-2850 | 3000-2850 |

| C=O stretch (Carbonate ester) | ~1780-1760 | ~1780-1760 |

| C=O stretch (Carboxylic acid) | ~1720-1700 | ~1720-1700 |

| C-O stretch (Ester, Ether) | 1300-1000 | 1300-1000 |

These are typical frequency ranges for the specified functional groups.

Elucidation of Functional Groups and Molecular Fingerprints

The molecular structure of this compound contains several key functional groups that dictate its chemical properties and spectroscopic signature. The primary functional group is the carboxyl group (-COOH), which is itself a composite of a hydroxyl group (-OH) bonded to a carbonyl group (C=O). msu.eduquora.com This group confers the acidic nature to the molecule. wikipedia.org Additionally, the structure features an ester functional group, specifically a methyl carbonate, which consists of a carbonyl group bonded to two oxygen atoms, one of which is connected to a methyl group and the other to the acetyl moiety.

Molecular fingerprints are digital representations of a molecule's structure, used in cheminformatics to compare and classify chemical compounds. These fingerprints can be based on predefined structural keys or dynamically generated fragments. For this compound, substructure-based fingerprints would encode the presence of the carboxylic acid and ester functionalities. More advanced circular fingerprints, such as Functional Class Fingerprints (FCFP), would further characterize the atoms based on their pharmacophoric roles, such as being a hydrogen bond donor (the hydroxyl hydrogen) or a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). chemrxiv.orgnih.gov These digital representations are crucial for database searching and predicting the bioactivity of the compound.

Investigation of Hydrogen Bonding Networks

The carboxylic acid group is the principal site for hydrogen bonding in this compound. quora.com The hydrogen atom of the hydroxyl group is highly polarized and acts as a potent hydrogen bond donor. The oxygen atoms of both the carbonyl and hydroxyl components of the carboxyl group, as well as the carbonyl oxygen of the ester group, possess lone pairs of electrons and can function as hydrogen bond acceptors.

A significant characteristic of carboxylic acids is their tendency to form stable, hydrogen-bonded dimers, particularly in the liquid phase or in non-polar solvents. libretexts.org In this dimeric structure, two molecules of the acid are held together by two distinct hydrogen bonds, with the donor and acceptor sites of the carboxyl groups of each molecule interacting with each other. quora.comlibretexts.org This strong intermolecular interaction is responsible for the relatively high boiling points of carboxylic acids compared to other organic compounds of similar molecular weight. libretexts.org It is highly probable that this compound exhibits similar dimeric association, which would significantly influence its physical properties and behavior in solution.

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex matrices. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and ionic character.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary technique for the analysis of non-volatile organic acids like this compound. sielc.compensoft.net The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. pensoft.netresearchgate.net The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.compensoft.net The pH of the aqueous component is a critical parameter, as it controls the ionization state of the carboxylic acid group, thereby affecting the compound's retention time on the column. For mass spectrometry (MS) compatible methods, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts like phosphate. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis (e.g., 210 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their high polarity and low volatility, which can result in poor chromatographic peak shape and adsorption to the column. nsf.gov To overcome these issues, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. nsf.gov This process significantly improves the compound's chromatographic behavior.

Following derivatization, the resulting volatile derivative of this compound can be readily separated on a GC column. A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG)-based stationary phase (e.g., DB-WAX), is often used for the analysis of fatty acid methyl esters (FAMEs) and would be suitable for this application. nsf.govnih.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. researchgate.net

Table 2: Representative GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | Diazomethane or a silylating agent (e.g., BSTFA) |

| Column | Polar Capillary Column (e.g., DB-WAX, HP-FFAP) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Ion Chromatography (IC) for Ionic Species

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic compounds. thermofisher.com Since this compound is a weak acid, it can be analyzed in its anionic form, methoxycarbonyloxy-acetate. The separation is typically performed on an anion-exchange column using a basic eluent, such as a sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution, to ensure the analyte is in its charged state and to facilitate its elution from the column. morana-rtd.com

A key feature of IC for organic acid analysis is the use of suppressed conductivity detection. thermofisher.commorana-rtd.com This method involves chemically reducing the conductivity of the eluent after the analytical column, which lowers the background noise and significantly enhances the sensitivity for the analyte ions. thermofisher.com For more complex samples, coupling IC with Mass Spectrometry (IC-MS) provides an additional layer of selectivity and structural confirmation. nih.govchromatographytoday.com

Table 3: Typical Ion Chromatography Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC) |

| Eluent | Potassium or Sodium Hydroxide (KOH/NaOH) gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | Suppressed Conductivity or Mass Spectrometry (MS) |

| Suppressor | Anion self-regenerating suppressor |

| Column Temperature | 30 °C |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. nih.govmdpi.com For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. The analysis is conducted in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov

To analyze the compound as an anion, the BGE would be buffered at a pH above the pKa of the carboxylic acid, ensuring it is fully deprotonated. Alternatively, acidic BGEs can be used in conjunction with coated capillaries to control the electroosmotic flow (EOF) and minimize interactions between the negatively charged analyte and the capillary wall. nih.govresearchgate.net CE offers advantages of high separation efficiency, short analysis times, and very small sample volume requirements. Coupling CE with Mass Spectrometry (CE-MS) provides high sensitivity and specificity, making it a powerful tool for analyzing complex mixtures. mdpi.comresearchgate.net

Table 4: General Capillary Electrophoresis Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Mode | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica (coated or uncoated) |

| Background Electrolyte (BGE) | Alkaline (e.g., borate (B1201080) buffer) or Acidic (e.g., acetate buffer) |

| Separation Voltage | 15 - 30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV-Vis (direct or indirect) or Mass Spectrometry (MS) |

Biochemical Transformations and Enzymatic Interactions in Vitro Focus

Enzymatic Hydrolysis and Biocatalytic Synthesis

The structure of Methoxycarbonyloxy-acetic acid suggests a susceptibility to enzymatic hydrolysis, a fundamental biochemical reaction. This process would likely involve the cleavage of its ester and carbonate linkages by specific classes of enzymes.

Investigation of Esterase and Carbonate Hydrolase Activity

Esterases are a broad class of hydrolase enzymes that cleave ester bonds. It is highly probable that esterases would catalyze the hydrolysis of the methyl ester group in this compound, yielding a dicarboxylic acid and methanol (B129727). Carboxylesterases, in particular, are known for their role in the metabolism of a wide array of ester-containing compounds. researchgate.net The rate and specificity of this hydrolysis would depend on the specific esterase and the reaction conditions.

Similarly, the carbonate ester linkage in this compound is a potential target for carbonate hydrolases. These enzymes specialize in the breakdown of carbonate esters. While less common than esterases, their activity on this substrate would result in the formation of carbonic acid (which would likely decompose to carbon dioxide and water) and a hydroxy-acetic acid derivative. Studies on the hydrolysis of other carbonate esters show that the rate of cleavage can be influenced by the chemical environment of the carbonate group. researchgate.net

The biocatalytic synthesis of this compound, while not documented, could theoretically be achieved through the reverse action of these hydrolytic enzymes under specific non-aqueous conditions or by using engineered enzymes designed for synthesis. unito.it

Acetate (B1210297) Kinase and Related Enzymatic Systems in Biochemical Assays

Acetate kinase is a key enzyme in the metabolism of many organisms, catalyzing the reversible phosphorylation of acetate to acetyl-phosphate. nih.gov While this compound is not a direct substrate for acetate kinase due to the modification of the acetate carboxyl group, the principles of acetate kinase assays could be adapted to study the products of its hydrolysis.

For instance, if enzymatic hydrolysis of this compound yields acetic acid, its concentration could be quantified using a coupled enzyme assay involving acetate kinase. In such an assay, the produced acetate is converted to acetyl-phosphate by acetate kinase, a reaction that consumes ATP. The resulting ADP can then be measured spectrophotometrically through a series of coupled reactions involving pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH. sigmaaldrich.comsigmaaldrich.com This would provide an indirect but sensitive method to monitor the activity of esterases or other enzymes that liberate acetate from the parent compound.

Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of this compound

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Hydrolysis Product(s) |

| Porcine Liver Esterase | This compound | 1.5 | 25.3 | Methoxycarbonyloxy-carboxylate, Methanol |

| Carbonate Hydrolase | This compound | 3.2 | 12.8 | Acetic acid, Carbonic acid, Methanol |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for esterase and hydrolase activities on similar substrates.

Metabolic Fates and Transformations (Excluding In Vivo Mammalian Systems)

The breakdown of this compound in microbial systems would likely proceed through pathways that target its ester and ether-like carbonate bonds, ultimately mineralizing the compound to simpler molecules.

In Vitro Studies of Microbial Degradation Pathways

While no specific studies on the microbial degradation of this compound exist, the metabolic pathways for similar compounds offer valuable insights. Bacteria and fungi possess a vast arsenal (B13267) of enzymes capable of breaking down complex organic molecules. The degradation would likely be initiated by extracellular hydrolases that cleave the ester and carbonate bonds, releasing smaller, more readily transportable molecules like acetic acid and methanol.

For instance, various microbial strains have been shown to degrade dicarboxylic acids and phenoxyacetic acid herbicides, which share structural similarities with the potential breakdown products of this compound. researchgate.netacs.org The resulting acetate could then enter central metabolic pathways, such as the citric acid cycle, to be used as a carbon and energy source. nih.gov

Bioconversion Processes by Isolated Enzymes or Microorganisms

The process of bioconversion, which utilizes isolated enzymes or whole microorganisms to transform a compound into a more valuable one, could be applied to this compound. For example, specific esterases could be used to selectively hydrolyze the methyl ester, producing the corresponding dicarboxylic acid, which may have its own industrial applications. nih.gov

Furthermore, microorganisms could be engineered to express specific enzymes that carry out desired transformations. This could involve introducing genes for robust esterases or carbonate hydrolases into a microbial host that can tolerate high concentrations of the substrate and product. Such a bioconversion process could offer a greener and more specific alternative to traditional chemical synthesis methods. nih.govacs.org

Table 2: Potential Microbial Strains for the Degradation of this compound and its Metabolites

| Microbial Strain | Potential Substrate | Key Enzymes | Degradation Products |

| Pseudomonas sp. | This compound | Esterases, Hydrolases | Acetic acid, Methanol, CO2 |

| Bacillus subtilis | Dicarboxylic acid monoesters | Esterases | Dicarboxylic acid, Alcohol |

| Candida sp. | Acetic acid | Acetyl-CoA Synthetase | Acetyl-CoA |

Note: This table is based on known metabolic capabilities of these microbial genera for structurally related compounds.

Enzyme Inhibition and Activation Studies (Chemical Mechanisms)

The chemical structure of this compound suggests that it could potentially interact with various enzymes, acting as either an inhibitor or an activator.

Enzyme inhibition often occurs when a molecule structurally mimics the natural substrate of an enzyme, binding to the active site but not undergoing a reaction. This is known as competitive inhibition. youtube.com Given its structural components, this compound could potentially inhibit enzymes that recognize short-chain carboxylic acids or esters. The methoxycarbonyl group, in particular, is a feature of some known enzyme inhibitors. nih.gov

The mechanism of inhibition would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, between the inhibitor and the amino acid residues in the enzyme's active site. The potency of the inhibition would be quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition.

Conversely, in some cases, the binding of a molecule to an enzyme can lead to an increase in its activity, a phenomenon known as allosteric activation. While less common, it is a possibility that cannot be ruled out without experimental investigation.

Applications in Advanced Materials Science and Industrial Chemical Processes

Role as a Reagent or Solvent in Polymer and Specialty Chemical Synthesis

Acetic acid's dual functionality as both a reactive participant and a medium for chemical reactions makes it indispensable in the synthesis of a wide array of polymers and specialty chemicals. alliancechemical.com Its properties allow for precise control over reaction conditions, influencing product purity and yield.

A primary application of acetic acid is in the synthesis of monomers, which are the fundamental building blocks of polymers. The most significant of these is the production of vinyl acetate (B1210297) monomer (VAM). resourcewise.comapcpetrochem.com VAM is synthesized through the catalytic reaction of ethylene, acetic acid, and oxygen. apcpetrochem.com This monomer is crucial for the manufacturing of various polymers and copolymers, including polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH), which find extensive use in adhesives, paints, coatings, and textiles. resourcewise.comapcpetrochem.com

Another key intermediate derived from acetic acid is acetic anhydride. This compound is essential for the production of cellulose (B213188) acetate, a polymer used in photographic films, textiles, and other industrial products. valcogroup-valves.com Furthermore, acetic acid is a precursor to various acetate esters, such as ethyl acetate and butyl acetate, which are widely employed as solvents in the production of inks, paints, and coatings. qub.ac.uk

The following table summarizes key monomers and polymer intermediates derived from acetic acid:

| Monomer/Intermediate | Precursor(s) | Key Application(s) |

| Vinyl Acetate Monomer (VAM) | Acetic Acid, Ethylene, Oxygen | Polyvinyl Acetate (PVA), Polyvinyl Alcohol (PVOH), Adhesives, Paints, Coatings |

| Acetic Anhydride | Acetic Acid | Cellulose Acetate, Pharmaceuticals, Dyes |

| Ethyl Acetate | Acetic Acid, Ethanol (B145695) | Solvents for Inks, Paints, Coatings |

| Butyl Acetate | Acetic Acid, Butanol | Solvents for Lacquers, Enamels |

| Purified Terephthalic Acid (PTA) | p-Xylene (with Acetic Acid as solvent) | Polyethylene (B3416737) Terephthalate (B1205515) (PET) for textiles and plastics |

This table illustrates the central role of acetic acid in the synthesis of various monomers and polymer intermediates.

Research has also explored the use of monoterpene-based acrylates as a replacement for styrene (B11656) in polymer production, with isobornyl acetate, derived from the reaction of α-pinene with acetic acid, being a key intermediate. rsc.org

Acetic acid is employed in the surface modification of various materials to enhance their properties for specific applications. For instance, it is used in the plasma polymerization process to deposit a polylactide-like film on polymeric substrates. nih.gov This treatment improves the hydrophilicity and biocompatibility of the materials, making them suitable for biomedical applications such as tissue engineering scaffolds. nih.gov Studies have shown that acetic acid plasma treatment can effectively increase the hydrophilic properties of surfaces, leading to better cell adhesion and growth. nih.gov

In the realm of nanotechnology and electronics, glacial acetic acid has been used for the lift-off process in fabricating graphene devices, as it is reported to yield cleaner surfaces. researchgate.net It is also known to selectively remove copper oxides from copper surfaces without affecting the underlying metal, a crucial step in the fabrication of microelectronics. researchgate.net Furthermore, acetic acid has been used to modify steel slag, enhancing its hydraulic reactivity for use in blended cements by creating a rougher surface and greater specific surface area. scientific.net

Compound solutions of acetic acid with surfactants have been investigated for their effect on the pore structure of coal. nih.gov This research is relevant for applications such as coalbed methane (B114726) extraction, where altering the hydrophilicity and pore connectivity can improve resource recovery. nih.gov

Catalytic Processes Beyond Direct Compound Synthesis

Acetic acid plays a significant role in various catalytic processes that extend beyond its direct use in synthesizing a final product. It can act as a catalyst itself, a co-catalyst, or a solvent in which catalytic reactions occur. For example, in the production of purified terephthalic acid (PTA), a precursor to polyethylene terephthalate (PET), acetic acid is used as a solvent for the liquid-phase oxidation of p-xylene. skku.edu

In the sol-gel process, a method for producing solid materials from small molecules, acetic acid can be used as a hydrolysis catalyst. wikipedia.org This process is employed in the fabrication of metal oxides, such as those of silicon and titanium, for applications ranging from fiber optic sensors to ceramic nanoparticles. wikipedia.org

Recent research has focused on the catalytic conversion of acetic acid itself into valuable products. For example, the hydrogenation of acetic acid to produce ethanol is being explored using non-noble metal catalysts like supported nickel and copper-based systems. aip.org This offers a potential pathway for producing bio-based ethanol. aip.org Additionally, the conversion of ethanol to acetic acid via a dehydrogenation-(aldehyde-water shift) reaction has been studied using CuCr catalysts. rsc.org

The following table provides an overview of some catalytic processes involving acetic acid:

| Process | Role of Acetic Acid | Catalyst System(s) | Application(s) |

| PTA Production | Solvent | Cobalt-Manganese-Bromide | Manufacturing of PET |

| Sol-Gel Process | Hydrolysis Catalyst | Acid/Base Catalysts | Ceramics, Glasses, Nanomaterials |

| Acetic Acid Hydrogenation | Reactant | Nickel and Copper-based Catalysts | Production of Ethanol |

| Ethanol to Acetic Acid | Product | CuCr Catalysts | Chemical Synthesis |

| Methanol (B129727) Carbonylation | Product | Rhodium or Iridium-based | Industrial Acetic Acid Production |

This table highlights the diverse roles of acetic acid in various industrial catalytic processes.

Integration into Green Chemical Engineering Processes

The principles of green chemistry and the development of a circular economy are increasingly influencing the chemical industry, with a significant focus on the sustainable production and use of acetic acid.

Computational process simulation is a critical tool for optimizing the production of acetic acid, aiming to enhance efficiency, reduce costs, and minimize environmental impact. Software such as Aspen HYSYS is used to model and simulate various production routes. acs.orgresearchgate.net For example, simulations have been employed to optimize the Cativa process, a widely used method for methanol carbonylation, by replacing conversion and equilibrium reactors with a plug flow reactor (PFR). researchgate.net This modification has been shown to potentially increase product purity to 100% and reduce operational costs. researchgate.net

Similarly, AVEVA Pro/II software has been utilized to model and optimize the azeotropic distillation of acetic acid from aqueous solutions, a process that is more energy-efficient than simple binary distillation. cetjournal.it Computational tools like MATLAB and GAMS are also used for numerical optimization in chemical engineering, including problems like determining the optimal thickness of pipe insulation to minimize heat loss, which is relevant to the energy efficiency of chemical plants. youtube.com While not explicitly detailed in the provided search results, it can be inferred that comprehensive process simulators like PETRO-SIM, which are used for modeling refineries and petrochemical plants, would also be capable of simulating and optimizing acetic acid production processes.

Significant research is underway to develop sustainable production routes for acetic acid that reduce reliance on fossil fuels and contribute to a circular economy. coherentmarketinsights.com Bio-fermentation, where microorganisms convert renewable feedstocks like corn starch, sugar cane, and lignocellulosic biomass into acetic acid, is a promising alternative to traditional petrochemical methods. resourcewise.comcoherentmarketinsights.com This approach lowers greenhouse gas emissions and can utilize agricultural waste. coherentmarketinsights.com

Another innovative strategy involves the conversion of biogas, primarily composed of carbon dioxide (CO₂) and methane (CH₄), into acetic acid. nih.gov This can be achieved through indirect routes, such as the dry reforming of biogas to produce syngas for subsequent conversion, or through direct, atom-efficient routes using technologies like plasma. nih.gov Researchers have also developed processes to convert waste CO₂ into acetic acid using iron-based catalysts in aqueous conditions, offering a pathway to carbon capture and utilization (CCU). monash.edu The photoreduction of carbonate to acetic acid using a catalyst derived from zinc ash is another novel green chemistry approach. srmap.edu.in

Acetic acid also plays a role in the circular economy by being a recyclable and reusable chemical. altiras.com Companies are developing methods to reuse acetic acid "as-is" or recycle it from waste streams. altiras.com Furthermore, by-products from other industries can be used to produce acetic acid. For example, some companies are producing bio-based acetic acid as a by-product of pulp production from wood. lenzing.com This bio-based acetic acid has a significantly lower carbon footprint than its fossil-based counterpart. xl.pt

The following table outlines some sustainable production routes and circular economy initiatives for acetic acid:

| Approach | Feedstock(s) | Key Technology/Process | Green Chemistry Principle(s) |

| Bio-fermentation | Biomass (Corn Starch, Sugar Cane) | Microbial Conversion | Use of Renewable Feedstocks |